
N'-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyrazine ring and a benzylidene group substituted with chlorine and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyrazine ring and benzylidene group may also contribute to the compound’s ability to bind to enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2-Chloro-5-nitrobenzylidene)benzohydrazide
- N’-(2-Chloro-5-nitrobenzylidene)-3-hydroxybenzohydrazide
- N’-(2-Chloro-5-nitrobenzylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
N’-(2-Chloro-5-nitrobenzylidene)-2-pyrazinecarbohydrazide is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to similar compounds. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C12H8ClN5O3 |
|---|---|
Peso molecular |
305.67 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8ClN5O3/c13-10-2-1-9(18(20)21)5-8(10)6-16-17-12(19)11-7-14-3-4-15-11/h1-7H,(H,17,19)/b16-6+ |
Clave InChI |
QTAJTBLYGJAJBV-OMCISZLKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=NC=CN=C2)Cl |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=NC=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


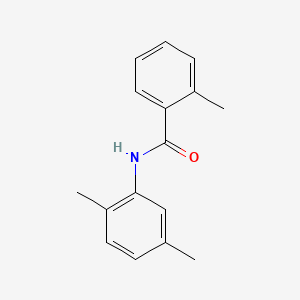


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
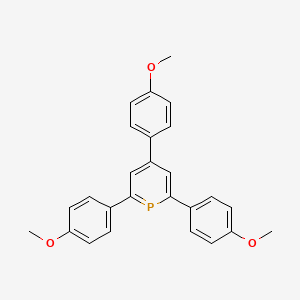
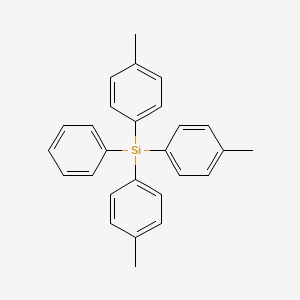
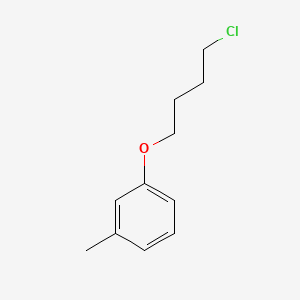
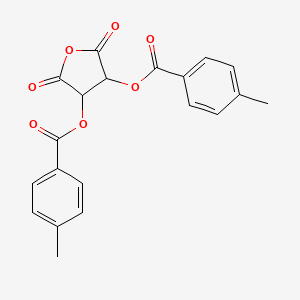
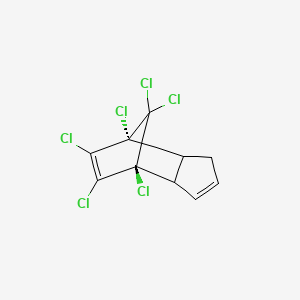



![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)
